molecular formula C11H10N2O2 B3374648 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- CAS No. 1027785-15-4

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-

Cat. No.: B3374648
CAS No.: 1027785-15-4
M. Wt: 202.21 g/mol
InChI Key: CWFAVYPNGLAUJA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 754214-42-1) is a heterocyclic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . It is structurally characterized by a fused pyrrole-pyridine ring system, with a carboxylic acid functional group at the 5-position. This compound is also referred to as 7-azaindole-5-carboxylic acid, highlighting its similarity to indole derivatives but with a nitrogen atom substitution in the pyridine ring .

The compound is commercially available in high purity (≥95%) and is utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules . Key suppliers include Sigma-Aldrich, Matrix Scientific, and SynQuest Laboratories, with prices ranging from $31 (250 mg) to $637 (1 g) depending on the supplier and quantity . Safety data indicate that it may cause skin/eye irritation (Xi classification) and requires proper handling under laboratory conditions .

Properties

IUPAC Name

2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-3-7-4-9(6-1-2-6)13-10(7)12-5-8/h3-6H,1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFAVYPNGLAUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=CC(=CN=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- typically involves multiple steps One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these steps to achieve higher yields and purity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- involves the inhibition of FGFR. The compound binds to the receptor’s active site, preventing the binding of natural ligands. This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. By blocking these pathways, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The carboxylic acid group at the 5-position (target compound) versus the 2-position (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) significantly impacts reactivity and applications. For example, the 5-carboxylic acid derivative is more commonly used in drug discovery due to its resemblance to bioactive indole scaffolds .
  • However, these substituents reduce synthetic yields (71–80%) compared to the unsubstituted analogue (95% yield) .

Functional Group Derivatives

Ester derivatives of the parent carboxylic acid are often synthesized to improve solubility or enable further functionalization:

Compound Name Functional Group Modification Molecular Formula Molecular Weight Key Data Reference
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester Methyl ester C₉H₈N₂O₂ 176.18 CAS: 849067-96-5
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester Ethyl ester, Cl C₁₀H₉ClN₂O₂ 224.64 CAS: 885500-55-0

Key Observations :

  • Ester Derivatives : Methyl/ethyl esters are typically intermediates for amide or peptide coupling reactions. The ethyl ester derivative with a 4-chloro substituent (CAS: 885500-55-0) demonstrates the compound’s versatility in introducing halogen atoms for targeted modifications .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 178.20 g/mol
  • CAS Number : 754214-42-1

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves their interaction with specific receptors and enzymes:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFR signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to potential applications in cancer therapy as it may prevent tumor growth and resistance to treatment.
  • TNIK Inhibition : Recent studies have highlighted that this compound exhibits high inhibition of TNIK (TRAF2 and NCK interacting protein kinase), with some derivatives showing IC50 values lower than 1 nM. This suggests a promising avenue for therapeutic applications in conditions where TNIK is implicated .

Biological Activity

The biological activities associated with 1H-Pyrrolo[2,3-b]pyridine derivatives include:

  • Anticancer Properties : By inhibiting FGFRs and TNIK, these compounds may obstruct pathways that contribute to cancer progression. For instance, the inhibition of IL-2 secretion has been observed in certain derivatives, indicating potential immunomodulatory effects .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting COX-2 activity, a key enzyme involved in inflammation. The IC50 values for such compounds are comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeTargetIC50 ValueReference
AnticancerVarious derivativesFGFRs< 1 nM
Anti-inflammatorySelected derivativesCOX-20.04 ± 0.01 μmol
ImmunomodulatorySpecific derivativesTNIK< 1 nM

Research Insights

  • In Vitro Studies : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown significant effects on cancer cell lines by reducing proliferation rates through FGFR inhibition.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds reveal that modifications at specific positions on the pyrrolo ring can enhance biological activity. For example, the introduction of electron-donating groups has been linked to increased potency against COX-2 and TNIK.

Q & A

Basic: What are the key considerations in synthesizing 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step routes, including:

  • Core Formation : Constructing the pyrrolo[2,3-b]pyridine scaffold via cyclization reactions, such as Knorr-type syntheses or transition metal-catalyzed cross-couplings .
  • Cyclopropane Introduction : Utilizing cyclopropanation reagents (e.g., Simmons-Smith) or palladium-catalyzed coupling to attach the cyclopropyl group at position 2 .
  • Carboxylic Acid Functionalization : Bromination or esterification at position 5, followed by hydrolysis to yield the carboxylic acid .
    Optimization : Monitor reaction progress with TLC/HPLC, and purify intermediates via column chromatography. Confirm purity and structure using 1^1H/13^{13}C NMR and mass spectrometry .

Basic: How to characterize the compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm as multiplet) and aromatic protons (δ 7–9 ppm). 13^{13}C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
  • IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680–1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+ at m/z 203.07 for C11_{11}H10_{10}N2_2O2_2) .

Advanced: What strategies improve yield in cyclopropane ring formation during synthesis?

Methodological Answer:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)2_2) with ligands (XPhos) to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction kinetics .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Post-Reaction Analysis : Employ GC-MS or 1^1H NMR to quantify unreacted starting material and adjust stoichiometry .

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Confirm compound integrity via HPLC (>98% purity) and elemental analysis .
  • Assay Conditions : Standardize cell lines (e.g., Jurkat T-cells for JAK3 studies), concentrations (IC50_{50} comparisons), and controls .
  • Structural Analog Testing : Compare activity of derivatives (e.g., 5-bromo or 5-fluoro analogs) to isolate substituent effects .

Advanced: What is the role of the cyclopropyl group in JAK3 inhibition?

Methodological Answer:

  • Steric Effects : The cyclopropyl group’s rigidity may enhance binding pocket occupancy, reducing off-target interactions .
  • Electronic Modulation : Its electron-withdrawing nature could stabilize π-π interactions with JAK3’s catalytic lysine residue.
  • Validation : Docking studies (e.g., AutoDock Vina) show cyclopropyl derivatives exhibit lower binding energies (-9.2 kcal/mol) compared to methyl analogs (-7.5 kcal/mol) .

Advanced: Which computational approaches predict binding affinity for kinase targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the carboxylic acid moiety and JAK3’s ATP-binding site .
  • WaterMap Analysis : Identify hydrophobic hotspots where the cyclopropyl group displaces high-energy water molecules, improving binding .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes under physiological conditions .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Storage : Keep sealed in a desiccator at room temperature to prevent hydrolysis .

Advanced: How to optimize solubility for in vitro assays?

Methodological Answer:

  • Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility (e.g., 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride) .
  • Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Buffer solutions (pH 7.4) with 0.1% Tween-80 improve stability in cell culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-

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